molecular formula C16H18N2O B1627019 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine CAS No. 904815-83-4

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine

Cat. No.: B1627019
CAS No.: 904815-83-4
M. Wt: 254.33 g/mol
InChI Key: POEVZLDQHFVKQX-UHFFFAOYSA-N
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Description

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties. This particular compound features a methoxy group attached to the phenyl ring, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with 1,2-diaminobenzene in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzodiazepine ring system.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, leading to higher purity and consistency in the final product. This method also reduces the risk of side reactions and improves safety by minimizing the handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can target the diazepine ring, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dihydrobenzodiazepine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring, leading to a range of functionalized benzodiazepines.

Scientific Research Applications

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect on the central nervous system. This interaction is similar to other benzodiazepines, which are known to modulate the GABAergic system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Oxazepam: Known for its anxiolytic and sedative properties.

Uniqueness

2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacokinetics and pharmacodynamics. This structural feature may result in different binding affinities and metabolic pathways compared to other benzodiazepines, potentially leading to distinct therapeutic effects and side effect profiles.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-19-13-8-6-12(7-9-13)14-10-11-17-15-4-2-3-5-16(15)18-14/h2-9,14,17-18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVZLDQHFVKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587692
Record name 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-83-4
Record name 2-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine
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Reactant of Route 6
2-(4-Methoxy-phenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine

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